
2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole” consists of a thiazole ring attached to a pyridazine ring via a sulfur atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The pyridazine ring is a six-membered ring with two nitrogen atoms. The compound also contains two methyl groups attached to the thiazole ring and a methylbenzyl group attached to the pyridazine ring via a sulfur atom.Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, including those with structural similarities to the query compound, have shown significant antimicrobial activities and DNA protective abilities against oxidative stress. Compounds with the 1,3,4-thiadiazole core have been identified for their potential in chemotherapy strategies due to their cytotoxicity against cancer cell lines (Gür et al., 2020).
Electrochemical and Photophysical Characterization
- Thiazolothiazole derivatives exhibit strong blue fluorescence and reversible electrochromic properties, making them attractive for optoelectronic applications, electron transfer sensing, and photochemical uses (Woodward et al., 2017).
Antibacterial Activity and Mechanism of Action
- 1,3,4-Oxadiazole thioether derivatives have been designed and assessed for their antibacterial activities against specific pathogens, showcasing the potential of thiazole-containing compounds in addressing bacterial resistance and exploring new antibacterial agents (Song et al., 2017).
Synthesis and Structural Analysis
- Research on the synthesis of new pyridazinones, pyridazin-6-imines, and related compounds indicates the versatility of pyridazine and thiazole derivatives in synthesizing a wide range of heterocyclic compounds with potential biological activities (Sayed et al., 2002).
Antioxidant Activity Evaluation
- Novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines were synthesized and their antioxidant activities evaluated, highlighting the significance of structural modifications in enhancing biological activities of thiazole and pyridine derivatives (Chaban et al., 2013).
Mécanisme D'action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms and two heteroatoms, nitrogen and sulfur . They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Target of Action
The targets of thiazoles can vary greatly depending on the specific compound and its substituents. They can interact with a wide range of biological targets, inducing various biological effects .
Mode of Action
The mode of action of thiazoles also depends on the specific compound. Generally, they interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For example, some thiazoles have been found to inhibit α-amylase, which plays a role in the breakdown of large, complex carbohydrates into smaller molecules .
Result of Action
The results of thiazole action can include effects at the molecular and cellular levels, such as the inhibition of key enzymes or the disruption of cell membrane integrity .
Action Environment
The action of thiazoles can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .
Propriétés
IUPAC Name |
2,4-dimethyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-11-6-4-5-7-14(11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHINHQVXOYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2958817.png)

![N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2958819.png)
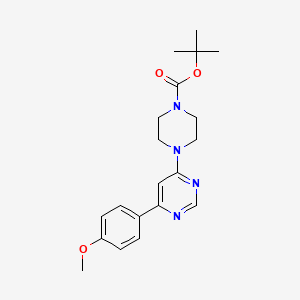
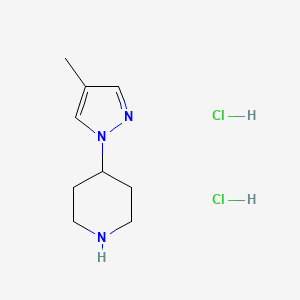
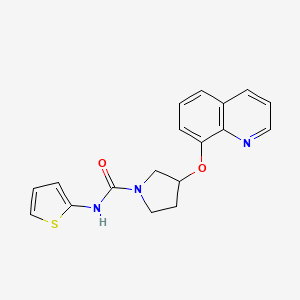
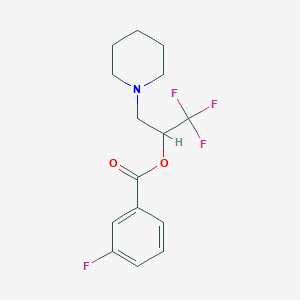
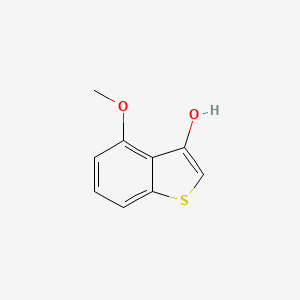
![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)
![2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2958838.png)
